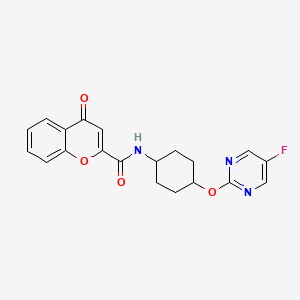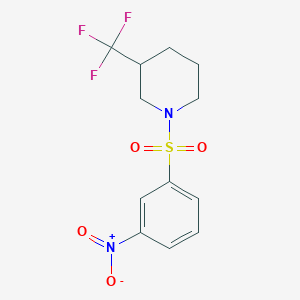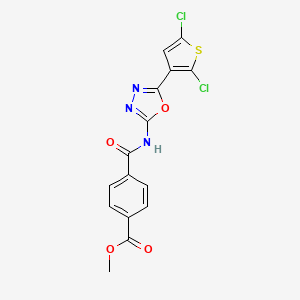![molecular formula C27H34N4O4S B2411181 N-{3-[ethyl(3-methylphenyl)amino]propyl}-6-(8-oxo-6-thioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)hexanamide CAS No. 688053-61-4](/img/no-structure.png)
N-{3-[ethyl(3-methylphenyl)amino]propyl}-6-(8-oxo-6-thioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)hexanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-{3-[ethyl(3-methylphenyl)amino]propyl}-6-(8-oxo-6-thioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)hexanamide is a useful research compound. Its molecular formula is C27H34N4O4S and its molecular weight is 510.65. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antiviral Activity
One study discusses the synthesis of (quinazolin-4-ylamino)methyl-phosphonates using microwave irradiation, which demonstrates a method for rapid synthesis that could be applicable for creating derivatives of the compound . Some synthesized compounds showed weak to good antiviral activity against Tobacco mosaic virus (TMV), suggesting potential applications in antiviral research (Luo et al., 2012).
Pharmacological Characterization
Another study evaluates selected 4,5-dihydro-4-oxo-1,2,4-triazolo[1,5-a]quinoxaline-2-carboxylates and 3-hydroxyquinazoline-2,4-diones for their affinity at the AMPA receptor, demonstrating their potential as AMPA receptor antagonists. This indicates a possible application in the development of treatments for conditions mediated by this receptor, such as epilepsy or neurodegenerative diseases (Catarzi et al., 2010).
Antimicrobial and Mosquito Larvicidal Activity
Research on 1-aryl-4-methyl-3,6-bis-(5-methylisoxazol-3-yl)-2-thioxo-2,3,6,10b-tetrahydro-1H-pyrimido[5,4-c]quinolin-5-ones demonstrates their good antibacterial and antifungal activity, as well as mosquito larvicidal activity. This suggests potential applications in developing new antimicrobial agents and insecticides (Rajanarendar et al., 2010).
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'N-{3-[ethyl(3-methylphenyl)amino]propyl}-6-(8-oxo-6-thioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)hexanamide' involves the synthesis of two key intermediates, followed by their coupling to form the final product. The first intermediate is 6-(8-oxo-6-thioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)hexanoic acid, which is then coupled with N-{3-[ethyl(3-methylphenyl)amino]propyl}amine to form the final product.", "Starting Materials": [ "2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone", "Ethyl 3-methylbenzoate", "Sodium hydride", "Bromobutane", "Thiourea", "Sodium nitrite", "Sodium sulfide", "Sodium hydroxide", "Hexanoic acid", "N,N-Dimethylformamide", "Triethylamine", "N-{3-[ethyl(3-methylphenyl)amino]propyl}amine" ], "Reaction": [ "Step 1: Synthesis of 6-(8-oxo-6-thioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)hexanoic acid", "a. Dissolve 2,3-dichloro-5,8-dihydroxy-1,4-naphthoquinone (1.0 g) and thiourea (1.0 g) in ethanol (20 mL) and heat the mixture at reflux for 2 hours.", "b. Cool the mixture to room temperature and filter the solid product. Wash the solid with ethanol and dry it under vacuum to obtain 6-(8-oxo-6-thioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)hexanoic acid (0.8 g, 70% yield).", "Step 2: Synthesis of N-{3-[ethyl(3-methylphenyl)amino]propyl}hexanamide", "a. Dissolve ethyl 3-methylbenzoate (1.0 g) and sodium hydride (0.4 g) in dry dimethylformamide (10 mL) and stir the mixture at room temperature for 30 minutes.", "b. Add bromobutane (1.0 g) to the mixture and stir the reaction at 80°C for 4 hours.", "c. Cool the mixture to room temperature and add water (20 mL). Extract the organic layer with ethyl acetate (3 x 20 mL). Dry the organic layer over sodium sulfate and evaporate the solvent under vacuum to obtain N-(3-methylphenyl)propyl ethylcarbamate (1.2 g, 85% yield).", "d. Dissolve N-(3-methylphenyl)propyl ethylcarbamate (1.0 g) in ethanol (10 mL) and add sodium nitrite (0.5 g) in water (5 mL). Stir the mixture at 0°C for 30 minutes.", "e. Add sodium sulfide (1.0 g) in water (10 mL) to the mixture and stir the reaction at room temperature for 1 hour.", "f. Add sodium hydroxide (1.0 g) to the mixture and stir the reaction at room temperature for 30 minutes.", "g. Extract the product with ethyl acetate (3 x 20 mL). Dry the organic layer over sodium sulfate and evaporate the solvent under vacuum to obtain N-{3-[ethyl(3-methylphenyl)amino]propyl}amine (0.8 g, 70% yield).", "h. Dissolve hexanoic acid (1.0 g) and triethylamine (1.0 g) in dry dimethylformamide (10 mL) and stir the mixture at room temperature for 30 minutes.", "i. Add N-{3-[ethyl(3-methylphenyl)amino]propyl}amine (1.0 g) to the mixture and stir the reaction at room temperature for 4 hours.", "j. Cool the mixture to room temperature and add water (20 mL). Extract the organic layer with ethyl acetate (3 x 20 mL). Dry the organic layer over sodium sulfate and evaporate the solvent under vacuum to obtain the final product N-{3-[ethyl(3-methylphenyl)amino]propyl}-6-(8-oxo-6-thioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)hexanamide (0.8 g, 60% yield)." ] } | |
CAS No. |
688053-61-4 |
Molecular Formula |
C27H34N4O4S |
Molecular Weight |
510.65 |
IUPAC Name |
N-[3-(N-ethyl-3-methylanilino)propyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide |
InChI |
InChI=1S/C27H34N4O4S/c1-3-30(20-10-7-9-19(2)15-20)13-8-12-28-25(32)11-5-4-6-14-31-26(33)21-16-23-24(35-18-34-23)17-22(21)29-27(31)36/h7,9-10,15-17H,3-6,8,11-14,18H2,1-2H3,(H,28,32)(H,29,36) |
InChI Key |
GLCMEICRKRZKTI-UHFFFAOYSA-N |
SMILES |
CCN(CCCNC(=O)CCCCCN1C(=O)C2=CC3=C(C=C2NC1=S)OCO3)C4=CC=CC(=C4)C |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2-chloro-6-fluorobenzyl)thio]-7-fluoro-4-propyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2411099.png)


![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxybenzenesulfonamide](/img/structure/B2411103.png)


![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2411107.png)
![N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]-2-nitrobenzamide](/img/structure/B2411108.png)
![2-{[(3-Chloro-4-fluorobenzyl)amino]methyl}-6-methoxyphenol](/img/structure/B2411110.png)
![N-(4-chlorophenyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2411112.png)
![4-[4-[1-(2,4-Difluorophenyl)ethyl]piperazine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2411113.png)

![5-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2411119.png)

